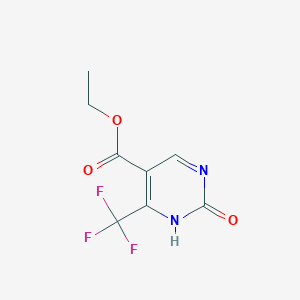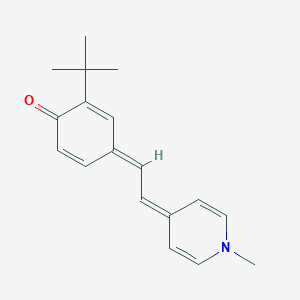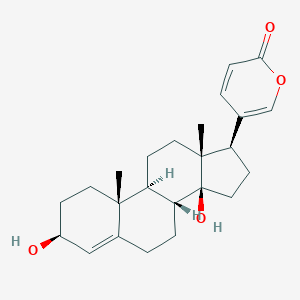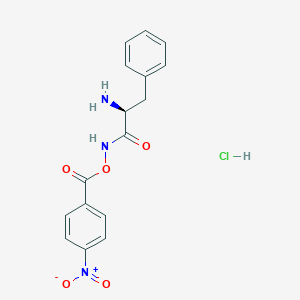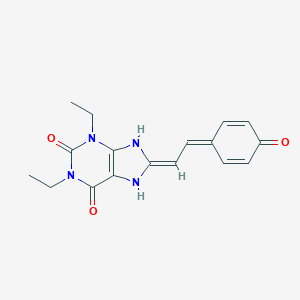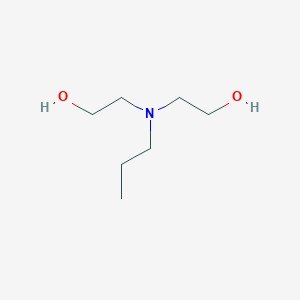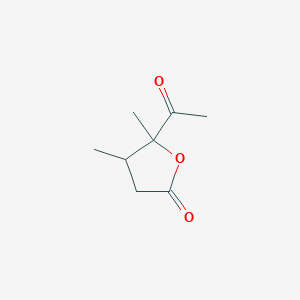
Oxetane, 2,2,3,4,4-pentafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane, 2,2,3,4,4-pentafluoro- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of oxetane, which is a cyclic ether with a four-membered ring. The addition of fluorine atoms to the oxetane ring in 2,2,3,4,4-pentafluoro-oxetane creates a highly fluorinated compound with a range of interesting properties.
Mécanisme D'action
The mechanism of action of 2,2,3,4,4-pentafluoro-oxetane is not well understood. However, it is believed that the highly fluorinated nature of this compound contributes to its unique properties and potential applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2,2,3,4,4-pentafluoro-oxetane. However, studies have shown that this compound is relatively non-toxic and does not have significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One significant advantage of 2,2,3,4,4-pentafluoro-oxetane for lab experiments is its unique properties, which make it an excellent candidate for the synthesis of fluorinated polymers. However, the complex synthesis process and high cost of this compound may limit its use in some research applications.
Orientations Futures
There are several future directions for research involving 2,2,3,4,4-pentafluoro-oxetane. One significant area of research involves the development of new methods for synthesizing this compound more efficiently and cost-effectively. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, including materials science and biomedical research. Finally, there is a need for more research on the biochemical and physiological effects of 2,2,3,4,4-pentafluoro-oxetane to ensure its safe use in various research applications.
Méthodes De Synthèse
The synthesis of 2,2,3,4,4-pentafluoro-oxetane is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of hexafluoropropylene oxide with ethylene oxide in the presence of a catalyst. This reaction produces a mixture of products, including 2,2,3,4,4-pentafluoro-oxetane, which can be isolated and purified using various techniques.
Applications De Recherche Scientifique
2,2,3,4,4-pentafluoro-oxetane has been studied extensively in scientific research due to its unique properties and potential applications. One significant area of research involves the use of this compound as a monomer in the synthesis of fluorinated polymers. These polymers have a range of interesting properties, including high thermal stability, chemical resistance, and low surface energy.
Propriétés
Numéro CAS |
144109-03-5 |
|---|---|
Nom du produit |
Oxetane, 2,2,3,4,4-pentafluoro- |
Formule moléculaire |
C3HF5O |
Poids moléculaire |
148.03 g/mol |
Nom IUPAC |
2,2,3,4,4-pentafluorooxetane |
InChI |
InChI=1S/C3HF5O/c4-1-2(5,6)9-3(1,7)8/h1H |
Clé InChI |
IELDRGPCKXVHLW-UHFFFAOYSA-N |
SMILES |
C1(C(OC1(F)F)(F)F)F |
SMILES canonique |
C1(C(OC1(F)F)(F)F)F |
Autres numéros CAS |
144109-03-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



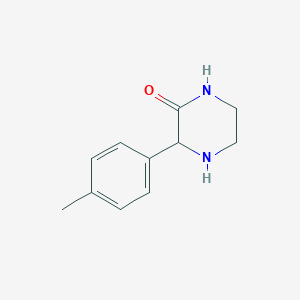
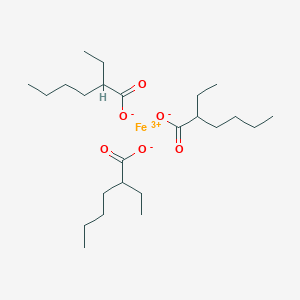
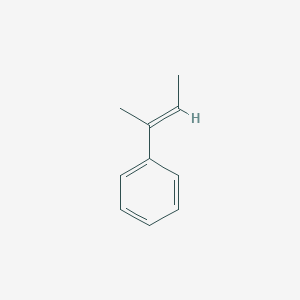
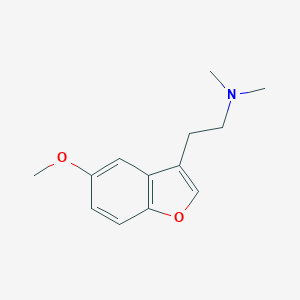
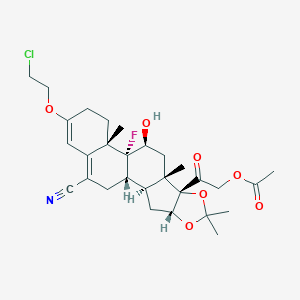
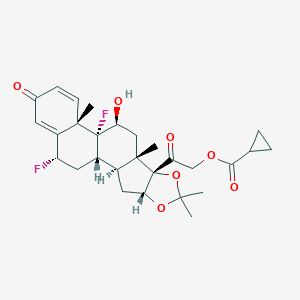
![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)
